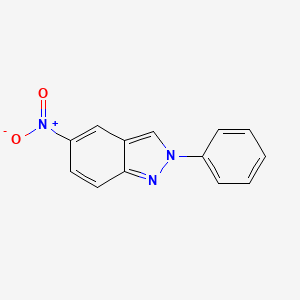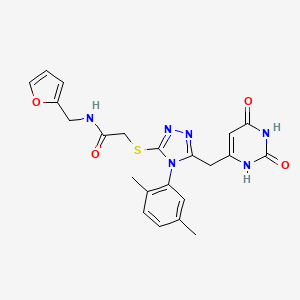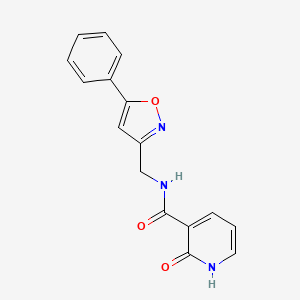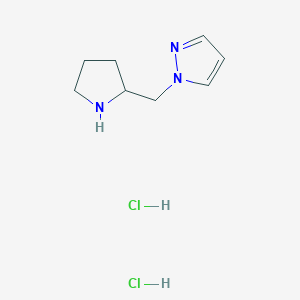![molecular formula C11H11ClFNO2 B2820822 2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide CAS No. 2241141-72-8](/img/structure/B2820822.png)
2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClFNO/c1-8(12)11(15)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with specific receptors or enzymes in the body .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to affect certain metabolic pathways .
Result of Action
The compound’s interaction with its targets could potentially lead to changes in cellular functions, which could manifest as the observed effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide . These factors can affect the compound’s stability, its interaction with targets, and its overall effectiveness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3 has several advantages for lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, CF3 also has some limitations. It is a relatively new compound, and its long-term safety has not been fully evaluated. It is also relatively expensive compared to other compounds used in scientific research.
Direcciones Futuras
There are several future directions for research on CF3. One area of research is the development of new analogs of CF3 with improved potency and selectivity for specific targets. Another area of research is the evaluation of CF3 as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the long-term safety and potential side effects of CF3.
Métodos De Síntesis
The synthesis of CF3 is a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form the intermediate 2-(4-fluorobenzoylamino)-2-methylpropan-1-ol. This intermediate is then reacted with thionyl chloride to form the corresponding chloroformate, which is then reacted with 2-amino-2-methyl-1-propanol to form CF3.
Aplicaciones Científicas De Investigación
CF3 is used in scientific research for various purposes, including drug discovery, cancer research, and neuroscience research. It has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CF3 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, H315 means it causes skin irritation, H318 means it causes serious eye damage, and H335 means it may cause respiratory irritation . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound .
Propiedades
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c1-7(12)11(16)14-6-10(15)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPBXPOQPZPIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2820740.png)
![3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B2820741.png)
![6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820743.png)



![3-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2820751.png)


![N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2820756.png)



